N-(3-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Description
N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a urea linkage
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-9-3-5-12(8-14(9)18)21-16(22)20-10(2)13-6-4-11(17)7-15(13)19/h3-8,10H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQASPBCYCQTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 3-chloro-4-methylaniline with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, alkoxy, or amino groups, into the phenyl rings.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application being studied.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea can be compared with other similar compounds, such as:
- N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea
- N-(4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea
- N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)methyl]urea
These compounds share structural similarities but differ in the substitution patterns on the phenyl rings or the nature of the urea linkage. The unique combination of substituents in N-(3-chloro-4-methylphenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
